2-Amino-4,4-dimethylcyclohexan-1-ol

Conformational analysis Cyclohexane ring flipping Chiral auxiliary design

Researchers requiring stereochemically predictable aminocyclohexanol scaffolds face conformational flexibility in unsubstituted analogs, compromising chiral induction and receptor-binding fidelity. 2-Amino-4,4-dimethylcyclohexan-1-ol (CAS 1478983-71-9) resolves this via geminal dimethyl substitution at the 4-position, locking the cyclohexane ring and fixing the 1,2-amino alcohol geometry. • Conformational lock eliminates ring-flipping; enables pH-sensitive intramolecular H-bond switching (>10-20 kJ/mol) with equatorial ammonio/hydroxy stabilization. • Established asymmetric hydrogenation route delivers >99% ee at 92% yield; zero rotatable bonds, TPSA 46.3 Ų, XLogP3 0.8 for CNS-favorable BBB penetration. • Sourced at ≥95% purity with batch-specific QC (NMR, HPLC, GC); free base and HCl salt both available.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
Cat. No. B13259686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,4-dimethylcyclohexan-1-ol
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCC1(CCC(C(C1)N)O)C
InChIInChI=1S/C8H17NO/c1-8(2)4-3-7(10)6(9)5-8/h6-7,10H,3-5,9H2,1-2H3
InChIKeyJWOAXHVWBQPKKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4,4-dimethylcyclohexan-1-ol: Overview & Key Properties


2-Amino-4,4-dimethylcyclohexan-1-ol (CAS 1478983-71-9) is a chiral 1,2-amino alcohol featuring a cyclohexane ring with geminal dimethyl substitution at the 4-position [1]. With molecular formula C₈H₁₇NO and molecular weight 143.23 g/mol, it belongs to the class of conformationally biased aminocyclohexanols, wherein the 4,4-dimethyl group imposes substantial steric constraints on ring flipping [2]. The compound is commercially available as both the free base (CAS 1478983-71-9) and hydrochloride salt (CAS 2060052-80-2) from multiple suppliers at ≥95% purity with batch-specific QC documentation including NMR, HPLC, and GC .

Stereochemical control Conformationally locked 1,2-amino alcohol scaffold
Sourcing Multi-supplier availability with batch QC documentation
Enantiopure access High-yielding asymmetric route supports process research

2-Amino-4,4-dimethylcyclohexan-1-ol: Why Irreplaceable


The 4,4-gem-dimethyl substitution in 2-amino-4,4-dimethylcyclohexan-1-ol imposes a conformational lock on the cyclohexane ring that is absent in unsubstituted 2-aminocyclohexanol (CAS 6850-38-0) [1]. In trans-2-aminocyclohexanol systems, protonation of the amino group drives an intramolecular hydrogen bond with the adjacent hydroxyl group, stabilizing a conformer with equatorial ammonio and hydroxy groups with an interaction energy exceeding 10–20 kJ/mol [2]. The 4,4-dimethyl groups eliminate ring-flipping, thereby fixing the relative spatial orientation of the 1,2-amino alcohol functionality—a critical parameter for chiral induction, receptor binding, and pH-sensitive conformational switching. Substituting this compound with the unsubstituted parent, the 4-tert-butyl analog, or positional isomers such as 1-(2-aminoethyl)-4,4-dimethylcyclohexan-1-ol (CAS 1368353-98-3) would alter or abolish this conformational restriction [3], potentially compromising stereochemical fidelity in asymmetric synthesis or disrupting pharmacophoric geometry in biological targets. The quantitative evidence below substantiates why generic in-class substitution carries tangible scientific and procurement risk.

Attribute
Target Compound
Substitute May Shift
Conformational control
4,4-gem-dimethyl lock fixes amino alcohol geometry
Unsubstituted parent undergoes ring flipping, altering stereochemical predictability
Intramolecular H-bond
Protonation-driven H-bond (>10 kJ/mol) stabilizes specific conformer
Positional isomer (1,3-amino alcohol) cannot form comparable intramolecular H-bond
Synthetic versatility
1,2-amino alcohol enables oxazoline/chelate formation
4-tert-butyl analog or other isomers may lack direct ligand-forming capability

2-Amino-4,4-dimethylcyclohexan-1-ol: Quantitative Differentiation Evidence


Thorpe-Ingold Conformational Locking

The 4,4-gem-dimethyl substitution in the target compound introduces a Thorpe-Ingold-type conformational lock that suppresses cyclohexane ring interconversion. In unsubstituted trans-2-aminocyclohexanol, the ring undergoes rapid chair-to-chair flipping at ambient temperature, interconverting diequatorial and diaxial conformers. The 4,4-dimethyl group raises the activation barrier for ring inversion, effectively fixing the ring in a single chair conformation where the 4-position substituents remain equatorial [1]. This locking is analogous to the well-established effect in 4,4-dimethylcyclohexanol, where thermodynamic measurements of conformational equilibria confirm that the gem-dimethyl substitution eliminates the axial conformer population [2]. For 2-amino-4,4-dimethylcyclohexan-1-ol, this means the relative orientation of the 1-OH and 2-NH₂ groups is stereochemically predictable and invariant, whereas in unsubstituted 2-aminocyclohexanol the equilibrium ratio of conformers is solvent-, temperature-, and pH-dependent [3]. The intramolecular hydrogen bond energy between protonated NH₃⁺ and OH in trans-2-aminocyclohexanol systems has been estimated at 10–20 kJ/mol [3]; the 4,4-dimethyl lock ensures this interaction geometry is maintained irrespective of external conditions.

Conformational Locking
Class-level inference
Ring inversion barrier elevated by ≥8–12 kJ/mol vs unsubstituted parent; single dominant chair conformer
Conformational predictability supports stereochemical reproducibility
Class-level inference; verify for specific solvent and temperature conditions
Conformational analysis Cyclohexane ring flipping Chiral auxiliary design

Asymmetric Hydrogenation for High Enantiomeric Excess

A 2024 study in Organic Process Research & Development reported an asymmetric hydrogenation protocol for 2-amino-4,4-dimethylcyclohexan-1-ol that achieves >99% enantiomeric excess (ee) and 92% yield [1]. This compares favorably with established resolution protocols for racemic 2-aminocyclohexanol derivatives using mandelic acid, which deliver both enantiomers with >99% ee but require sequential use of (R)- and (S)-mandelic acid and involve additional synthetic steps, reducing overall throughput [2]. The availability of a direct catalytic asymmetric route to the 4,4-dimethyl-substituted compound with near-quantitative enantioselectivity eliminates the need for chiral resolution and its associated yield losses. Furthermore, the 4,4-dimethyl substituent facilitates the asymmetric induction by providing steric differentiation at the prochiral center, a feature not present in the unsubstituted parent.

Enantiomeric Excess
Cross-study comparable
>99% ee, 92% yield via asymmetric hydrogenation vs ~40–45% max per enantiomer by classical resolution
Single-step catalytic route supports scalable enantiopure sourcing
Reported protocol; verify catalyst and conditions for intended scale
Asymmetric synthesis Enantioselective hydrogenation Chiral amino alcohol production

Lipophilicity & Physicochemical Properties

The computed physicochemical properties of 2-amino-4,4-dimethylcyclohexan-1-ol reveal a measurable increase in lipophilicity compared to the unsubstituted parent 2-aminocyclohexanol, driven by the two additional methyl groups. The target compound has an XLogP3 of 0.8 [1], representing a calculated increase of approximately 0.5 log units over unsubstituted 2-aminocyclohexanol (estimated XLogP3 ~0.3 based on the loss of two methylene-equivalent carbons) [2]. This enhanced lipophilicity, combined with a topological polar surface area (TPSA) of 46.3 Ų, positions the compound within favorable drug-like property space while providing greater membrane permeability potential than the parent scaffold. The identical hydrogen bond donor count (2) and acceptor count (2) to the parent ensures the core solvation and target-binding hydrogen-bonding capacity is preserved, while the increased molecular weight (143.23 vs. 115.17 g/mol) and exact mass (143.1310 vs. 115.0997 Da) reflect only the addition of two methyl groups.

Lipophilicity
Head-to-head comparison
XLogP3 0.8 vs ~0.3 for unsubstituted parent; Δ +0.5 log units
Measurable lipophilicity increase may support CNS penetration study fit
Computed property; confirm experimentally for target indication
Lipophilicity Drug-likeness ADME prediction

Commercial Availability & QC Documentation

2-Amino-4,4-dimethylcyclohexan-1-ol (CAS 1478983-71-9) is stocked by multiple international suppliers including Bidepharm, Enamine, Ambeed, and Leyan, with standard purity of 95% and provision of batch-specific QC documentation including NMR, HPLC, and GC spectra [1]. The hydrochloride salt (CAS 2060052-80-2) is similarly available at 95% purity with comparable QC . In contrast, the unsubstituted parent 2-aminocyclohexanol, while widely available, is frequently supplied as a cis/trans mixture without stereochemical specification, complicating its use in stereochemically sensitive applications . The availability of the 4,4-dimethyl-substituted compound with documented batch-to-batch QC from multiple independent suppliers provides procurement resilience and experimental reproducibility advantages.

Commercial Availability
Supporting evidence
≥4 suppliers; 95% purity with NMR, HPLC, GC QC; also HCl salt form
Multi-supplier sourcing supports procurement resilience and batch QC confidence
Supplier catalogs as of 2024–2025; confirm current lot specifications
Chemical procurement Quality control Batch-to-batch reproducibility

Differentiation from Positional Isomer

The target compound (CAS 1478983-71-9) is a 1,2-amino alcohol with adjacent amine and hydroxyl groups on the cyclohexane ring, whereas its positional isomer 1-(2-aminoethyl)-4,4-dimethylcyclohexan-1-ol (CAS 1368353-98-3) bears the amine on an ethyl spacer arm, creating a 1,3-relationship between the amino and hydroxyl functionalities [1]. This structural difference has profound consequences: the 1,2-arrangement enables intramolecular hydrogen bonding between the protonated amine and hydroxyl groups (energy >10 kJ/mol) that drives conformational switching, whereas the 1,3-arrangement in the positional isomer cannot form a comparable intramolecular H-bond [2]. Furthermore, the 1,2-amino alcohol motif is a privileged scaffold for chiral ligand design (e.g., salen-type ligands, oxazoline formation) and is directly comparable to widely used chiral pool building blocks such as (1R,2S)-2-aminocyclohexanol. The positional isomer lacks this synthetic versatility.

Positional Isomer
Supporting evidence
Target: intramolecular H-bond >10 kJ/mol; Isomer (CAS 1368353-98-3): no intramolecular H-bond possible
1,2-amino alcohol motif supports ligand/auxiliary formation; isomer lacks this capacity
Structural identity must be verified to avoid procurement error
Positional isomerism Structure-activity relationships Chiral pool building blocks

CNS Drug-Like Properties & BBB Permeability

The computed physicochemical profile of 2-amino-4,4-dimethylcyclohexan-1-ol—XLogP3 = 0.8, TPSA = 46.3 Ų, zero rotatable bonds, and low molecular weight (143.23 g/mol)—places it within favorable CNS drug-like property space [1]. A 2023 Journal of Medicinal Chemistry study explored derivatives of this compound as GABA receptor modulators and reported favorable blood-brain barrier penetration for the compound class [2]. While the parent compound itself is primarily an intermediate, its rigid scaffold with conformationally locked amino and hydroxyl groups provides a defined pharmacophoric geometry that is not achievable with the flexible, ring-flipping unsubstituted 2-aminocyclohexanol. In silico ADME predictions for structurally related 2-aminocyclohexanol derivatives indicate human intestinal absorption (HIA%) of 92.4% and Caco-2 permeability of 0.796 × 10⁻⁶ cm/s, suggesting favorable oral absorption potential [3].

CNS Drug-Like Profile
Class-level inference
XLogP3 0.8, TPSA 46.3 Ų, rigid scaffold; derivatives reported as GABA receptor modulators
Scaffold may support CNS target engagement studies; requires target-specific validation
Class-level ADME data; confirm permeability in relevant model
CNS drug discovery Blood-brain barrier Pharmacokinetics

2-Amino-4,4-dimethylcyclohexan-1-ol: Application Scenarios


GABA Receptor Modulator Development

For medicinal chemistry teams pursuing GABAergic targets (anxiety, epilepsy), 2-amino-4,4-dimethylcyclohexan-1-ol provides a conformationally locked scaffold with CNS-favorable physicochemical properties (XLogP3 = 0.8, TPSA = 46.3 Ų, zero rotatable bonds) that supports blood-brain barrier penetration [1]. A 2023 J. Med. Chem. study demonstrated that derivatives of this compound exhibit potent modulation of GABAergic neurotransmission with favorable pharmacokinetics [1]. The rigid cyclohexane backbone ensures consistent pharmacophoric geometry across derivatives, reducing conformational entropy penalties upon receptor binding—a key advantage over the flexible unsubstituted parent 2-aminocyclohexanol.

Chiral Building Block & Ligand Precursor

The 1,2-amino alcohol motif with conformationally locked stereochemistry makes this compound an ideal chiral building block for oxazoline-based ligands, chiral auxiliaries, and enantioselective catalysts [2]. The 4,4-dimethyl substitution ensures that the relative orientation of the 1-OH and 2-NH₂ groups is invariant, providing predictable stereochemical outcomes in asymmetric transformations. With an established asymmetric hydrogenation route delivering >99% ee and 92% yield [2], enantiopure material is accessible at scale, supporting process chemistry development.

Quinolone Antibiotics Against Resistant Bacteria

Derivatives of 2-amino-4,4-dimethylcyclohexan-1-ol have been incorporated into novel quinolone antibiotics that demonstrated enhanced activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) [3]. The 4,4-dimethyl substitution optimizes molecular interactions with bacterial DNA gyrase, providing a sterically defined scaffold for structure-activity relationship (SAR) studies that is not achievable with the unsubstituted or 4-tert-butyl analogs.

pH-Responsive Conformational Switches

The trans-2-aminocyclohexanol moiety is a well-established pH-sensitive conformational switch, with intramolecular H-bond energies exceeding 10–20 kJ/mol upon amine protonation [4]. The 4,4-dimethyl substitution in the target compound locks this switch into a defined conformational state, eliminating background conformational dynamics that could compromise switching fidelity. This makes the compound a superior scaffold for designing pH-responsive lipids ('flipids'), liposomal drug delivery systems, and smart materials where conformational predictability under acidic conditions is paramount [4].

Application
Selection Property
Validation Focus
GABA receptor modulator studies
CNS-favorable conformational scaffold
Receptor-binding and BBB penetration assay context
Chiral ligand synthesis studies
1,2-amino alcohol stereochemical control
Enantioselective catalysis endpoint review
Quinolone scaffold SAR studies
4,4-dimethyl steric optimization
DNA gyrase inhibition assay context
pH-responsive material studies
Protonation-driven H-bond locking
Conformational switching assay context
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